N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide -

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide

Catalog Number: EVT-4201977
CAS Number:
Molecular Formula: C23H23ClN2O3S2
Molecular Weight: 475.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

-[amino]-N-(3,5-dimethylphenyl)acetamide (7l)

Compound Description: This compound is a derivative of 2,3-dihydro-1,4-benzodioxin-6-amine and exhibits promising antibacterial and antifungal activity with low hemolytic activity. []

Relevance: This compound shares the core structure of (4-chlorophenyl)sulfonyl and a substituted acetamide group with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide. Both compounds feature an aromatic ring directly linked to the sulfonamide nitrogen, albeit with different substituents. The presence of a benzodioxin ring in compound 7l differentiates it from the target compound. [https://www.semanticscholar.org/paper/5e6d1db24c212257be4272b931cf2d34ae5e8d7e] []

JD5037

Compound Description: JD5037 is a potent and selective, peripherally acting inverse agonist of the cannabinoid (CB1R) receptor. It holds therapeutic potential for metabolic disorders such as type 2 diabetes, obesity, and nonalcoholic steatohepatitis. []

4-[ [ 4-( 2-Butynyloxy ) phenyl ] sulfonyl ]-N-hydroxy-2 , 2-dimethyl-( 3 S )-thiomorpholinecarboxamide (TMI-1)

Compound Description: TMI-1 is a potent dual inhibitor of TNF-converting enzyme (TACE) and matrix metalloproteinases (MMPs), making it a potential therapeutic agent for rheumatoid arthritis. []

5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol (6)

Compound Description: This compound is a precursor to several S-substituted 1,2,4-triazole derivatives evaluated as potential α-glucosidase inhibitors for type II diabetes treatment. []

Relevance: This compound shares the (4-chlorophenyl)sulfonyl group and connection to a heterocyclic ring with N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide. The target compound features a glycinamide linked to the sulfonamide, whereas compound 6 has a 1,2,4-triazole ring attached to a piperidine ring which is then connected to the sulfonamide. [https://www.semanticscholar.org/paper/cf6e9a26adda32d3baf153e6a8229e9756144423] []

Relevance: BMS-708163, like N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide, features a (4-chlorophenyl)sulfonyl group. BMS-708163 differs significantly in its overall structure, incorporating a fluorinated aromatic ring, a 1,2,4-oxazole ring, and a trifluoropentanamide chain. [https://www.semanticscholar.org/paper/a4c9dea51c8ad6e13ddfd04c84393bea2af865b7] []

4-(4-{[2-(4-Chlorophenyl)-5,5-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-[(4-{[(2R)-4-(4-morpholinyl)-1-(phenylsulfanyl)-2-butanyl]amino}-3-[(trifluoromethyl)sulfonyl]phenyl)sulfonyl] benzamide (Navitoclax)

Compound Description: Navitoclax is a Bcl-2/Bcl-xL/Bcl-w inhibitor. In pancreatic cancer cell lines, navitoclax, when combined with a CDK5 inhibitor (that reduces Mcl-1 levels), synergistically inhibits cell growth and induces apoptosis. []

Relevance: While Navitoclax does not share the same (4-chlorophenyl)sulfonyl group present in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide, it belongs to the same broad chemical class of sulfonamides. Both compounds feature an aromatic ring directly connected to a sulfonamide group, although the specific substituents on the aromatic rings and the overall structure of the molecules differ significantly. [https://www.semanticscholar.org/paper/5958de2cd63953a4ce1b81b381521f27cb120e4b] []

(E)-6-(4-(2-(((4-Chlorophenyl)sulfonyl)amino)ethyl)phenyl)-6-(3-pyridyl) hex-5-enoic acid (36)

Compound Description: Compound 36 exhibits a potent dual inhibitory action on thromboxane A2 synthetase and thromboxane A2 receptor, making it a promising antithrombotic agent. []

4-(4-{[2-(4-Chlorophenyl)-4,4-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (Compound 1)

Compound Description: Compound 1 is a potent inhibitor of anti-apoptotic proteins of the Bcl-2 family and exhibits significant apoptosis-inducing activity. []

Relevance: Although this compound lacks the same (4-chlorophenyl)sulfonyl group found in N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide, it is classified as a sulfonamide due to the presence of a substituted phenylsulfonyl group. Both compounds feature an aromatic ring linked to a sulfonamide moiety, but their structures diverge significantly beyond this point. [https://www.semanticscholar.org/paper/dd4bd014704ba65c2f188c65edbafdd013f7eb4f] []

Sulfoxime [O-(3-phenoxybenzyl)-2-methylthio-1-(4-chlorophenyl)propyl ketone oxime]

Compound Description: Sulfoxime is a novel oxime insecticide that demonstrates excellent stability in aqueous environments. It primarily degrades via oxime ether cleavage, thioether oxidation, and S-demethylation. []

Properties

Product Name

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-[3-(methylthio)phenyl]glycinamide

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-methylphenyl)methyl]amino]-N-(3-methylsulfanylphenyl)acetamide

Molecular Formula

C23H23ClN2O3S2

Molecular Weight

475.0 g/mol

InChI

InChI=1S/C23H23ClN2O3S2/c1-17-6-3-4-7-18(17)15-26(31(28,29)22-12-10-19(24)11-13-22)16-23(27)25-20-8-5-9-21(14-20)30-2/h3-14H,15-16H2,1-2H3,(H,25,27)

InChI Key

AGRHWJFNMCYJKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN(CC(=O)NC2=CC(=CC=C2)SC)S(=O)(=O)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.